

Spectroscopic characterization and structural confirmation of synthesized 3-(dimethylamino)-4-methylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-(Dimethylamino)-4-methylphenol**

Cat. No.: **B091108**

[Get Quote](#)

Spectroscopic and Structural Analysis of 3-(dimethylamino)-4-methylphenol: A Comparative Guide

This guide provides a comparative analysis of the spectroscopic characteristics of synthesized **3-(dimethylamino)-4-methylphenol** against its structural isomers and related phenolic compounds. Due to the limited availability of published experimental spectra for **3-(dimethylamino)-4-methylphenol**, this guide draws upon data from structurally similar molecules to provide a reference for researchers, scientists, and professionals in drug development.

Structural Confirmation and Spectroscopic Data

The structural confirmation of a synthesized compound like **3-(dimethylamino)-4-methylphenol**, with the molecular formula C9H13NO, relies on a combination of spectroscopic techniques including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).^{[1][2]} While specific experimental data for this compound is not widely available, we can predict the expected spectral features and compare them with known data of isomeric and related compounds.

Table 1: Comparison of Spectroscopic Data for **3-(dimethylamino)-4-methylphenol** and its Isomer.

Spectroscopic Technique	3-(dimethylamino)-4-methylphenol (Predicted/Expected)	4- ((Dimethylamino)methyl)p henol (Experimental Data) [3]
FT-IR (cm ⁻¹)	Broad O-H stretch (~3300-3500), C-H aromatic stretch (~3000-3100), C-H aliphatic stretch (~2800-3000), C-N stretch (~1250-1350), C-O stretch (~1200-1260)	ATR-IR data available, specific values not enumerated in the provided search results.
¹ H NMR (ppm)	Aromatic protons (3H, multiplets), -OH proton (1H, singlet, broad), -N(CH ₃) ₂ protons (6H, singlet), Ar-CH ₃ protons (3H, singlet)	Data not available in search results.
¹³ C NMR (ppm)	Aromatic carbons (~110-160), -N(CH ₃) ₂ carbons (~40-50), Ar-CH ₃ carbon (~15-25)	¹³ C NMR spectra available, specific chemical shifts not enumerated in the provided search results.[3]
Mass Spec. (m/z)	Molecular ion peak [M] ⁺ at ~151.10	GC-MS data available, specific fragmentation patterns not enumerated in the provided search results.[3]

Table 2: Comparison of Spectroscopic Data for Substituted Phenols.

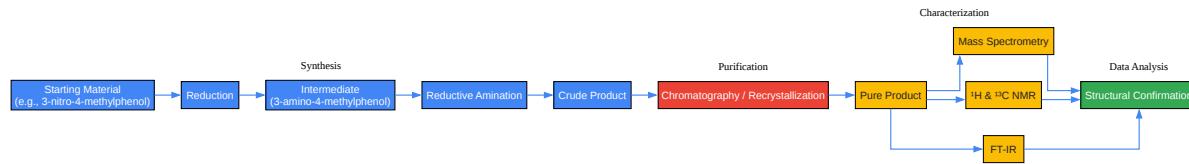
Compound	Key FT-IR Peaks (cm ⁻¹)	Key ¹ H NMR Peaks (ppm)	Key ¹³ C NMR Peaks (ppm)	Mass Spec. (m/z) [M] ⁺
p-Cresol (4-methylphenol)	Broad O-H stretch, aromatic C-H, aliphatic C-H	Aromatic (4H), -OH (1H), -CH ₃ (3H) ^[4]	Aromatic carbons, -CH ₃ carbon ^[5]	108.06
3-Methylphenol	Broad O-H stretch, aromatic C-H, aliphatic C-H	Aromatic (4H), -OH (1H), -CH ₃ (3H) ^[4]	Aromatic carbons, -CH ₃ carbon ^[6]	108.06
3-(ethylamino)-4-methylphenol	IR Spectrum available ^[7]	Not available	Not available	151.21 ^[7]
2,4,6-tris[(dimethylamino)methyl]phenol	IR Spectrum available ^[8]	Not available	Not available	265.40 ^{[8][9]}

Experimental Protocols

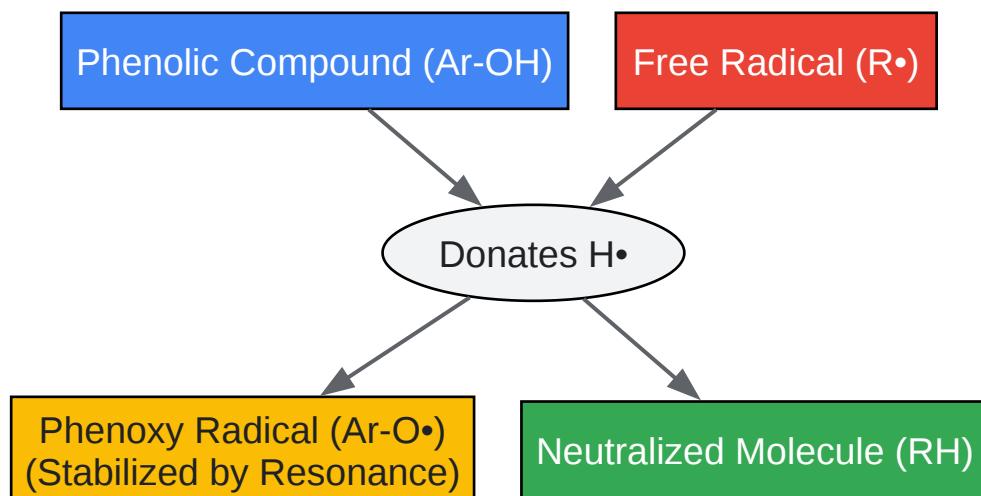
Synthesis of 3-(dimethylamino)-4-methylphenol

A plausible synthesis route for **3-(dimethylamino)-4-methylphenol** can be adapted from the synthesis of structurally similar compounds such as 3-amino-4-methylphenol.^[10] The following is a proposed experimental protocol:

- Reduction of a Nitro Precursor: A potential starting material would be 3-nitro-4-methylphenol. This precursor can be reduced to 3-amino-4-methylphenol. A common method involves catalytic hydrogenation using a catalyst like Raney nickel under hydrogen pressure.^[10]
- Reductive Amination: The resulting 3-amino-4-methylphenol can then undergo reductive amination with formaldehyde in the presence of a reducing agent like sodium borohydride or formic acid (Eschweiler-Clarke reaction) to yield the desired **3-(dimethylamino)-4-methylphenol**.


Spectroscopic Characterization

Following synthesis and purification, the product would be characterized using the following standard techniques:


- FT-IR Spectroscopy: The sample is analyzed (e.g., as a KBr pellet or a thin film) to identify functional groups.
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) to elucidate the carbon-hydrogen framework.
- Mass Spectrometry: The molecular weight and fragmentation pattern are determined using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

Visualization of Experimental Workflow

The general workflow for the synthesis and characterization of **3-(dimethylamino)-4-methylphenol** is depicted below.

Antioxidant Activity of a Phenolic Compound

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Dimethylamino-4-methylphenol | C9H13NO | CID 8389 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-(dimethylamino)-4-methylphenol (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 3. 4-((Dimethylamino)methyl)phenol | C9H13NO | CID 32895 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. rsc.org [rsc.org]
- 6. 3-Methylphenol;4-methylphenol;phenol | C20H22O3 | CID 20433156 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. Phenol, 3-(ethylamino)-4-methyl- [webbook.nist.gov]
- 8. Phenol, 2,4,6-tris[(dimethylamino)methyl]- [webbook.nist.gov]
- 9. Phenol, 2,4,6-tris[(dimethylamino)methyl]- [webbook.nist.gov]
- 10. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Spectroscopic characterization and structural confirmation of synthesized 3-(dimethylamino)-4-methylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091108#spectroscopic-characterization-and-structural-confirmation-of-synthesized-3-dimethylamino-4-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com